Oleyl myristate
Overview
Description
Oleyl Myristate is a compound with the molecular formula C32H62O2 and a molecular weight of 478.83 . It contains oleyl alcohol (octadec-9-en-1-ol) as an alcoholic component . Myristates are salts or esters of myristic acid (tetradecanoic acid) .
Synthesis Analysis
Oleyl Myristate can be synthesized through enzymatic alcoholysis of vegetable oils . In one study, a two-day suspension-based transdermal delivery method was developed, and different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .
Molecular Structure Analysis
The molecular structure of Oleyl Myristate is represented by the SMILES string CCCCCCCCCCCCC(=O)OCCCCCCCC\C=C/CCCCCCCC
. The InChI key for Oleyl Myristate is WMOBLRURFXZUMY-MSUUIHNZSA-N
.
Chemical Reactions Analysis
In the context of enzymatic reactions, the efficiency of the process can be increased by optimizing the reaction system . The order of effective parameters on wax ester percentage yield were time (33.69%), temperature (30.68%), amount of enzyme (18.78%), and substrate molar ratio (16.85%) .
Physical And Chemical Properties Analysis
Oleyl Myristate has a molecular weight of 478.83 and a molecular formula of C32H62O2 . The elemental analysis of Oleyl Myristate is C, 80.27; H, 13.05; O, 6.68 .
Scientific Research Applications
Fatty Acid Oxidation Defects Detection
Oleyl myristate, along with other long-chain fatty acids, plays a critical role in detecting fatty acid oxidation defects. A study demonstrated the use of [9,10-3H]oleic acid, a commercially available substrate, for improved discrimination in detecting these defects in patients presenting with symptoms suggestive of fatty acid oxidation disorders (Olpin, Manning, Pollitt, & Clarke, 1997).
Kinetic Modelling of Esterification Reactions
In a research focusing on the kinetics of ester synthesis, a commercial Candida antarctica lipase was used to catalyze the synthesis of various esters, including oleyl myristate. The study aimed to derive a general kinetic model for these esterification reactions, contributing significantly to our understanding of enzymatic processes in industrial applications (Garcia, Coteron, Martínez, & Aracil, 1996).
Topical Nanoemulsions Optimization
Research on optimizing topical nanoemulsions containing genistein involved testing various compositions including oleyl myristate. The study aimed at finding the optimal formulation for enhanced skin retention and physical properties, contributing to the development of more effective topical treatments (Argenta et al., 2014).
Magnetic Fluids Stabilization
A study on magnetic fluids revealed that short chain mono-carboxylic acids, like myristic acid, could stabilize magnetite nanoparticles in organic liquids. This research presents an alternative to traditional stabilizers like oleic acid, potentially leading to the development of new materials with enhanced magnetic properties (Avdeev et al., 2007).
Transdermal Therapeutic Systems
Research into the development of transdermal therapeutic systems included studies on the use of oleyl myristate. These studies focused on enhancing the permeation of drugs through the skin, which is crucial for the efficacy of transdermal drug delivery systems (Patel, Patel, & Baria, 2009).
Safety And Hazards
properties
IUPAC Name |
[(Z)-octadec-9-enyl] tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBLRURFXZUMY-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl myristate | |
CAS RN |
22393-93-7 | |
Record name | Oleyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLEYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3IWT09177 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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